molecular formula C13H14ClFN2 B11860560 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride

4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride

Cat. No.: B11860560
M. Wt: 252.71 g/mol
InChI Key: XSFZNPCNVQZSGE-UHFFFAOYSA-N
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Description

4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom, a tetrahydropyridinyl group, and an indole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.

    Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Tetrahydropyridinyl Group: This step involves the formation of a tetrahydropyridine ring, which can be achieved through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride stands out due to its unique combination of a fluorine atom, a tetrahydropyridinyl group, and an indole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H14ClFN2

Molecular Weight

252.71 g/mol

IUPAC Name

4-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole;hydrochloride

InChI

InChI=1S/C13H13FN2.ClH/c14-11-2-1-3-12-13(11)10(8-16-12)9-4-6-15-7-5-9;/h1-4,8,15-16H,5-7H2;1H

InChI Key

XSFZNPCNVQZSGE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=CNC3=C2C(=CC=C3)F.Cl

Origin of Product

United States

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